molecular formula C15H22O2 B14737114 3-Phenylpropyl 2-methylpentanoate CAS No. 5448-39-5

3-Phenylpropyl 2-methylpentanoate

Cat. No.: B14737114
CAS No.: 5448-39-5
M. Wt: 234.33 g/mol
InChI Key: CSBSOCYLNUYXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpropyl 2-methylpentanoate is a branched-chain ester first identified as a novel natural product in the essential oil of Peucedanum austriacum (P. austriacum) through synthetic library-based research . Its discovery involved synthesizing a library of 48 esters, 24 of which were previously unreported, including this compound. Structural elucidation was achieved via spectral methods (NMR, IR, MS) and chromatographic characterization (GC retention indices on polar and non-polar columns) . The compound features a 3-phenylpropyl alcohol moiety esterified with 2-methylpentanoic acid, forming a unique branched structure (Figure 4 in ) . Its identification highlights the utility of synthetic libraries in natural product discovery, enabling rapid structural matching and validation .

Properties

CAS No.

5448-39-5

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-phenylpropyl 2-methylpentanoate

InChI

InChI=1S/C15H22O2/c1-3-8-13(2)15(16)17-12-7-11-14-9-5-4-6-10-14/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3

InChI Key

CSBSOCYLNUYXTI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)OCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 2-methylpentanoate typically involves the esterification of 3-phenylpropanol with 2-methylpentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 2-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 2-methylpentanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which can then interact with cellular targets. The phenylpropyl group may interact with membrane proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Phenylpropyl 2-methylpentanoate belongs to a class of aromatic esters with variable acid and alcohol components. Below is a detailed comparison with structurally related compounds:

Structural Analogs and Key Differences

3-Phenylpropyl Isobutyrate (2-Methylpropanoate) Structure: Branched C4 acid (2-methylpropanoic acid) esterified with 3-phenylpropanol. CAS: 103-58-2; MW: 206.28 g/mol . Properties: Clear liquid, used in flavor/fragrance industries (FEMA 2893) . Comparison: Shorter branched acid chain (C4 vs. C6 in 2-methylpentanoate), resulting in lower molecular weight and distinct chromatographic retention indices (RIs).

3-Phenylpropyl Octanoate Structure: Straight-chain C8 acid (octanoic acid) esterified with 3-phenylpropanol. CAS: 68141-25-3; MW: 262.39 g/mol . Comparison: Straight-chain acid vs. branched 2-methylpentanoate, leading to differences in RI and solubility.

3-Phenylpropyl Propionate Structure: Straight-chain C3 acid (propionic acid) esterified with 3-phenylpropanol. Key Difference: Minimal branching and shorter chain length compared to 2-methylpentanoate, likely reducing steric hindrance and altering enzymatic interactions .

Chromatographic and Spectral Distinctions

  • Retention Indices (RIs): this compound exhibits distinct RIs on polar (HP-Innowax) and non-polar (DB-5MS) GC columns, critical for differentiation from analogs like isobutyrate and octanoate . Branching in the acid moiety (e.g., 2-methylpentanoate vs. straight-chain octanoate) significantly impacts RI values, as demonstrated in regioisomeric studies .
  • Spectral Data: The 2-methylpentanoate’s NMR spectrum shows unique splitting patterns due to the branched methyl group at C2, absent in straight-chain analogs . IR carbonyl stretches vary slightly based on acid chain length and branching .

Data Table: Comparative Analysis of 3-Phenylpropyl Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Acid Chain Length Branching Natural Source Key Applications
This compound Not Assigned C15H22O2 234.33 C6 (branched) Yes P. austriacum essential oil Research (novel natural product)
3-Phenylpropyl Isobutyrate 103-58-2 C13H18O2 206.28 C4 (branched) Yes Synthetic/Commercial Flavoring agent (FEMA 2893)
3-Phenylpropyl Octanoate 68141-25-3 C17H26O2 262.39 C8 (straight) No Synthetic Industrial applications
3-Phenylpropyl Propionate Not Provided C12H16O2 192.25 C3 (straight) No Synthetic/Natural Fragrance intermediate

Research Implications

The synthesis and characterization of this compound underscore the importance of branched esters in natural product diversity. Its distinct chromatographic and spectral profiles provide a benchmark for identifying analogous compounds in essential oils . Future studies could explore its biological activity and synergies with co-occurring esters in P. austriacum .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.